molecular formula C18H18N2O B1387819 {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine CAS No. 1172423-38-9

{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine

Cat. No. B1387819
M. Wt: 278.3 g/mol
InChI Key: CKXSCFYANLQHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine, also known as MQEA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MQEA is a derivative of quinoline and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine is not fully understood. However, it has been suggested that {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine may exert its therapeutic effects through the modulation of various signaling pathways such as the PI3K/Akt and MAPK/ERK pathways. {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine has also been shown to inhibit the activity of histone deacetylases, which may contribute to its anti-cancer effects.

Biochemical And Physiological Effects

{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine can induce apoptosis in cancer cells and reduce the production of pro-inflammatory cytokines. In animal studies, {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine has been shown to improve cognitive function, reduce neuroinflammation, and attenuate acute lung injury and sepsis.

Advantages And Limitations For Lab Experiments

{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high yields and purity. Additionally, it has been shown to have low toxicity in animal studies. However, one limitation of {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine is that its mechanism of action is not fully understood, which may hinder its clinical development.

Future Directions

There are several future directions for research on {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine. One area of research is to further elucidate the mechanism of action of {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine. This will provide insight into the signaling pathways that {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine modulates and may lead to the development of more specific and effective therapies. Another area of research is to investigate the potential of {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine as a treatment for other diseases such as autoimmune disorders and cardiovascular diseases. Additionally, the development of {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine derivatives with improved pharmacokinetic properties may enhance its clinical potential.
In conclusion, {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine is a promising compound that has shown potential therapeutic applications in various fields. Its synthesis method is well established, and it has been shown to have low toxicity in animal studies. Further research is needed to fully understand its mechanism of action and to investigate its potential as a treatment for other diseases.

Scientific Research Applications

{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine has been studied for its potential therapeutic applications in various fields such as cancer, neurodegenerative diseases, and inflammation. {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine has been shown to improve cognitive function and reduce neuroinflammation in models of Alzheimer's disease. Additionally, {2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine has been shown to have anti-inflammatory effects in models of acute lung injury and sepsis.

properties

IUPAC Name

2-[2-(8-methoxyquinolin-2-yl)ethyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O/c1-21-17-8-4-6-14-10-12-15(20-18(14)17)11-9-13-5-2-3-7-16(13)19/h2-8,10,12H,9,11,19H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKXSCFYANLQHKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)CCC3=CC=CC=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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